molecular formula C21H27NOS B10781273 1-(2,3-Dihydro-1-benzothiophen-5-yl)-2-(4-phenylbutylamino)propan-1-ol

1-(2,3-Dihydro-1-benzothiophen-5-yl)-2-(4-phenylbutylamino)propan-1-ol

Cat. No.: B10781273
M. Wt: 341.5 g/mol
InChI Key: FJLRGFADCXTJNV-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1-benzothiophen-5-yl)-2-(4-phenylbutylamino)propan-1-ol is a complex organic compound that features a benzothiophene ring fused with a phenylbutylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1-benzothiophen-5-yl)-2-(4-phenylbutylamino)propan-1-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiophene Ring: This can be achieved through cyclization reactions involving thiophenol and suitable alkenes or alkynes under acidic or basic conditions.

    Attachment of the Phenylbutylamino Group: This step might involve nucleophilic substitution reactions where a phenylbutylamine is reacted with a suitable halogenated intermediate.

    Final Assembly: The final step could involve the coupling of the benzothiophene derivative with the phenylbutylamino group under reductive amination conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1-benzothiophen-5-yl)-2-(4-phenylbutylamino)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1-benzothiophen-5-yl)-2-(4-phenylbutylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. This might include:

    Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dihydro-1-benzothiophen-5-yl)-2-(4-phenylbutylamino)ethanol
  • 1-(2,3-Dihydro-1-benzothiophen-5-yl)-2-(4-phenylbutylamino)butan-1-ol

Uniqueness

1-(2,3-Dihydro-1-benzothiophen-5-yl)-2-(4-phenylbutylamino)propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H27NOS

Molecular Weight

341.5 g/mol

IUPAC Name

1-(2,3-dihydro-1-benzothiophen-5-yl)-2-(4-phenylbutylamino)propan-1-ol

InChI

InChI=1S/C21H27NOS/c1-16(22-13-6-5-9-17-7-3-2-4-8-17)21(23)19-10-11-20-18(15-19)12-14-24-20/h2-4,7-8,10-11,15-16,21-23H,5-6,9,12-14H2,1H3

InChI Key

FJLRGFADCXTJNV-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC2=C(C=C1)SCC2)O)NCCCCC3=CC=CC=C3

Origin of Product

United States

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